molecular formula C19H22N8O3S B4663402 5-[4-[(4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)oxy]phenyl]-1,3,4-thiadiazol-2-amine

5-[4-[(4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)oxy]phenyl]-1,3,4-thiadiazol-2-amine

Cat. No.: B4663402
M. Wt: 442.5 g/mol
InChI Key: NBNSVFPZTZYWKB-UHFFFAOYSA-N
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Description

5-[4-[(4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)oxy]phenyl]-1,3,4-thiadiazol-2-amine is a complex organic compound that features a triazine ring, a thiadiazole ring, and morpholine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-[(4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)oxy]phenyl]-1,3,4-thiadiazol-2-amine typically involves multiple steps. One common route includes the following steps:

    Formation of the Triazine Ring: The triazine ring is synthesized by reacting cyanuric chloride with morpholine under controlled conditions.

    Attachment of the Phenyl Group: The phenyl group is introduced through a nucleophilic substitution reaction.

    Formation of the Thiadiazole Ring: The thiadiazole ring is formed by reacting the intermediate with thiosemicarbazide under acidic conditions.

    Final Assembly: The final compound is assembled by linking the triazine and thiadiazole intermediates through an ether linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring.

    Reduction: Reduction reactions can occur at the triazine ring, leading to the formation of partially reduced intermediates.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the morpholine groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of partially reduced triazine derivatives.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Materials Science: It can be incorporated into polymers to enhance their properties.

Biology

    Enzyme Inhibition: The compound has potential as an inhibitor of specific enzymes, such as kinases.

    Antimicrobial Activity: It may exhibit antimicrobial properties against certain bacterial strains.

Medicine

    Drug Development: The compound is being explored for its potential as a therapeutic agent in treating diseases like cancer and infections.

Industry

    Coatings: It can be used in the formulation of advanced coatings with enhanced durability and resistance to environmental factors.

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets. For instance, it can inhibit the activity of enzymes like kinases by binding to their active sites. This interaction disrupts the normal function of the enzyme, leading to downstream effects such as cell cycle arrest or apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)phenyl]-3-ethylurea
  • 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol

Uniqueness

5-[4-[(4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)oxy]phenyl]-1,3,4-thiadiazol-2-amine is unique due to its combination of a triazine ring, a thiadiazole ring, and morpholine groups This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds

Properties

IUPAC Name

5-[4-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)oxy]phenyl]-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N8O3S/c20-16-25-24-15(31-16)13-1-3-14(4-2-13)30-19-22-17(26-5-9-28-10-6-26)21-18(23-19)27-7-11-29-12-8-27/h1-4H,5-12H2,(H2,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBNSVFPZTZYWKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)OC3=CC=C(C=C3)C4=NN=C(S4)N)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N8O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[4-[(4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)oxy]phenyl]-1,3,4-thiadiazol-2-amine
Reactant of Route 2
5-[4-[(4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)oxy]phenyl]-1,3,4-thiadiazol-2-amine
Reactant of Route 3
5-[4-[(4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)oxy]phenyl]-1,3,4-thiadiazol-2-amine
Reactant of Route 4
Reactant of Route 4
5-[4-[(4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)oxy]phenyl]-1,3,4-thiadiazol-2-amine
Reactant of Route 5
Reactant of Route 5
5-[4-[(4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)oxy]phenyl]-1,3,4-thiadiazol-2-amine
Reactant of Route 6
Reactant of Route 6
5-[4-[(4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)oxy]phenyl]-1,3,4-thiadiazol-2-amine

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